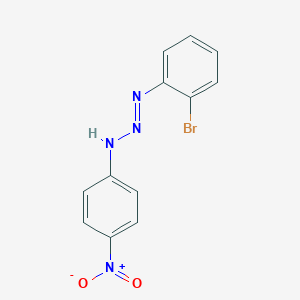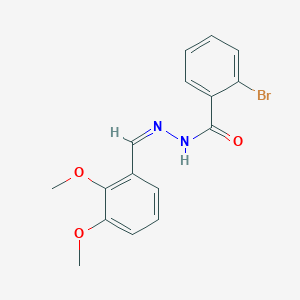
1-ethylsulfonylsulfanyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethylsulfonylsulfanyl-4-nitrobenzene: is an organic compound characterized by the presence of a nitrophenyl group attached to an ethanesulfonothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethylsulfonylsulfanyl-4-nitrobenzene typically involves the reaction of 4-nitrophenyl ethanesulfonyl chloride with a thiol compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-nitrophenyl ethanesulfonyl chloride+thiol→S-4-nitrophenyl ethanesulfonothioate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 1-ethylsulfonylsulfanyl-4-nitrobenzene can undergo oxidation reactions, typically forming sulfone derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-ethylsulfonylsulfanyl-4-nitrobenzene is used as a reagent for the synthesis of other complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving sulfonothioate groups. It can also be used in the development of inhibitors for specific enzymes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-ethylsulfonylsulfanyl-4-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the sulfonothioate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- S-{2-nitrophenyl} ethanesulfonothioate
- S-{3-nitrophenyl} ethanesulfonothioate
- S-{4-nitrophenyl} methanesulfonothioate
Uniqueness
1-ethylsulfonylsulfanyl-4-nitrobenzene is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a compound of particular interest in research and industrial applications.
Properties
Molecular Formula |
C8H9NO4S2 |
|---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
1-ethylsulfonylsulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C8H9NO4S2/c1-2-15(12,13)14-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 |
InChI Key |
KDFCMDVPSLXWQI-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCS(=O)(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274222.png)
![ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)
![N-(3-(methylsulfanyl)-1-{[2-(1-phenylethylidene)hydrazino]carbonyl}propyl)benzamide](/img/structure/B274225.png)
![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)
![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)







